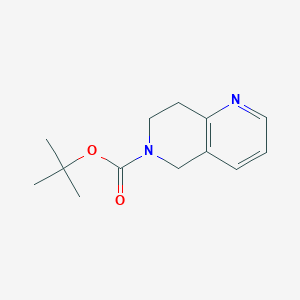
2,3-Dimethyl-2H-indazol-6-amine
Übersicht
Beschreibung
2,3-Dimethyl-2H-indazol-6-amine is an impurity in the synthesis of Pazopanib hydrochloride, an oral angiogenesis inhibitor targeting VEGFR and PDGFR . It is a common precursor in the synthesis of Pazopanib hydrochloride .
Synthesis Analysis
The synthesis of 2H-indazoles, including 2,3-Dimethyl-2H-indazol-6-amine, involves several strategies such as transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A specific method involves a one-pot, three-component reaction of 2-chloro- and 2-bromobenzaldehydes, primary amines, and sodium azide, catalyzed by copper(I) oxide nanoparticles (Cu2O-NP) under ligand-free conditions in polyethylene glycol (PEG 300) as a green solvent .Molecular Structure Analysis
The molecular formula of 2,3-Dimethyl-2H-indazol-6-amine is C9H11N3 . The molecular weight is 161.20 .Chemical Reactions Analysis
The chemical reactions involving 2,3-Dimethyl-2H-indazol-6-amine are primarily related to its role as an impurity in the synthesis of Pazopanib hydrochloride . It also participates in reactions involving N,2,3-trimethyl-2H-indazol-6-amine and 2,4-dichloropyrimidine .Relevant Papers The relevant papers retrieved discuss the synthesis of 2H-indazoles, including 2,3-Dimethyl-2H-indazol-6-amine . They also discuss a method developed for 2,3-dimethyl-2H-indazol-6-amine, a starting material in the commercial synthesis of pazopanib hydrochloride API .
Wissenschaftliche Forschungsanwendungen
Photophysical Studies and Structural Analysis
2,3-Dimethyl-2H-indazol-6-amine has been studied for its photophysical properties and structural analysis. Research by Rana and Chaudhary (2021) focused on the prototropic tautomerism studies of 3-substituted-2H-indazol-4-ones, resolving structural ambiguities through spectral, LC-MS, and DFT studies, along with X-ray diffraction studies (Rana & Chaudhary, 2021).
Synthesis Techniques
Various synthesis methods have been explored for 2,3-Dimethyl-2H-indazol-6-amine and its derivatives. Kumar et al. (2011) developed a copper-catalyzed, one-pot, three-component synthesis method, emphasizing the crucial role of a copper catalyst in the formation of C-N and N-N bonds (Kumar et al., 2011). Similarly, Saikia et al. (2014) reported a one-pot, three-component synthesis of substituted 2H-indazoles using copper(I) bromide and zinc(II) triflate for co-catalysis (Saikia et al., 2014).
Analytical Method Development
Viswanath et al. (2020) developed a sensitive LC/MS/MS method for quantifying 2,3-dimethyl-2H-indazole-6-amine content in pazopanib hydrochloride, demonstrating its potential in precise analytical applications (Viswanath et al., 2020).
Organophotoredox-Catalyzed Reactions
Neogi et al. (2020) explored organophotoredox-catalyzed oxidative coupling for the direct C-H amination of 2H-indazoles with various amines, underlining the potential of this method in the synthesis of free aminated 2H-indazole (Neogi et al., 2020).
Microwave-Assisted Synthesis
Chanda and Jena (2023) utilized microwaves for a high-yielding, scalable synthesis method for disubstituted 2H-indazoles, demonstrating an environmentally friendly approach to producing a large class of 2H-indazoles (Chanda & Jena, 2023).
Bioevaluation for Anticancer Properties
Ngo Xuan Hoang et al. (2020) designed, synthesized, and evaluated 6-substituted aminoindazole derivatives, including 2,3-dimethyl-2H-indazol-6-amine derivatives, for their anticancer properties. One such compound exhibited potent anti-proliferative activity, suggesting potential in cancer therapy (Ngo Xuan Hoang et al., 2020).
Eigenschaften
IUPAC Name |
2,3-dimethylindazol-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-6-8-4-3-7(10)5-9(8)11-12(6)2/h3-5H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVNVSSNARYHLRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC(=CC2=NN1C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10468278 | |
| Record name | 2,3-Dimethyl-2H-indazol-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10468278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethyl-2H-indazol-6-amine | |
CAS RN |
444731-72-0 | |
| Record name | 2,3-Dimethyl-2H-indazol-6-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=444731-72-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dimethyl-2H-indazol-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10468278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dimethyl-2H-indazol-6-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.647 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3-Dimethyl-6-amino-2H-indazole | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G3TBE6ZY7B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(S)-N,N-Dimethyl-8,9,10,11,12,13,14,15-octahydrodinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B1313291.png)
![1-Heptanol, 7-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-](/img/structure/B1313293.png)

![3,4-Dihydro-2H-benzo[b][1,4]oxazin-7-amine](/img/structure/B1313297.png)





acetic acid](/img/structure/B1313310.png)